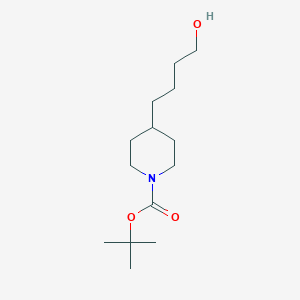
(S)-吡咯烷-2-基甲胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral amine compound that is widely used in various fields of scientific research. It is known for its role as a building block in the synthesis of pharmaceuticals and other biologically active compounds. The compound is characterized by its pyrrolidine ring structure, which is a five-membered ring containing one nitrogen atom.
科学研究应用
(S)-Pyrrolidin-2-ylmethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs for neurological disorders.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pyrrolidin-2-ylmethanamine dihydrochloride typically involves the reduction of pyrrolidin-2-ylmethanone using a chiral reducing agent to obtain the desired enantiomer. The reaction is carried out under controlled conditions to ensure the selectivity and yield of the (S)-enantiomer. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (S)-Pyrrolidin-2-ylmethanamine dihydrochloride may involve large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to achieve the reduction of the ketone precursor. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and purity of the final product.
化学反应分析
Types of Reactions
(S)-Pyrrolidin-2-ylmethanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles under specific conditions.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.
作用机制
The mechanism of action of (S)-Pyrrolidin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
®-Pyrrolidin-2-ylmethanamine dihydrochloride: The enantiomer of the (S)-form, with different biological activity.
Pyrrolidine: A simpler analog without the methanamine group.
N-Methylpyrrolidine: A methylated derivative with different chemical properties.
Uniqueness
(S)-Pyrrolidin-2-ylmethanamine dihydrochloride is unique due to its chiral nature and specific interactions with biological targets. Its enantiomeric purity and ability to participate in a variety of chemical reactions make it a valuable compound in research and industrial applications.
属性
IUPAC Name |
[(2S)-pyrrolidin-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-5-2-1-3-7-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRLFKCODRAOAY-XRIGFGBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)




![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)

![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)






